1-((1R,2R)-Rel-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl)-4-phenylpiperidin-4-ol
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Overview
Description
1-((1R,2R)-Rel-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl)-4-phenylpiperidin-4-ol is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a piperidine ring, a hydroxyphenyl group, and a hydroxypropan-2-yl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,2R)-Rel-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl)-4-phenylpiperidin-4-ol typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the hydroxyphenyl and hydroxypropan-2-yl groups. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-((1R,2R)-Rel-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl)-4-phenylpiperidin-4-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial in determining the reaction’s outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated forms.
Scientific Research Applications
1-((1R,2R)-Rel-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl)-4-phenylpiperidin-4-ol has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems and its role in various biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including its effects on specific receptors and enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((1R,2R)-Rel-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl)-4-phenylpiperidin-4-ol involves its interaction with specific molecular targets, such as receptors and enzymes. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. This interaction can lead to various physiological effects, making it a compound of interest for therapeutic development.
Comparison with Similar Compounds
Similar Compounds
- 2,2-dichloro-N-[(1R,2S)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide
- 2-Propanone, 1-(4-methoxyphenyl)-
Uniqueness
1-((1R,2R)-Rel-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl)-4-phenylpiperidin-4-ol stands out due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its unique structure also allows for diverse applications in various scientific fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H25NO3 |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
1-[(1R,2R)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-ol |
InChI |
InChI=1S/C20H25NO3/c1-15(19(23)16-7-9-18(22)10-8-16)21-13-11-20(24,12-14-21)17-5-3-2-4-6-17/h2-10,15,19,22-24H,11-14H2,1H3/t15-,19+/m1/s1 |
InChI Key |
QEMSVZNTSXPFJA-BEFAXECRSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=CC=C(C=C1)O)O)N2CCC(CC2)(C3=CC=CC=C3)O |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
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